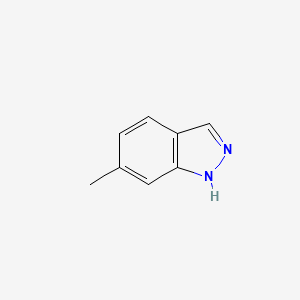

6-Metil-1H-indazol

Descripción general

Descripción

6-Methyl-1H-indazole is a chemical compound with the empirical formula C8H8N2. It is a solid substance . This compound is a derivative of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings .

Synthesis Analysis

The synthesis of 1H-indazoles, including 6-Methyl-1H-indazole, has been explored in various studies. One approach involves the selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by C-H functionalization . Another method involves the use of imidate esters and nitrosobenzenes under cooperative Rh and Cu catalysis . An improved synthesis of 6-[(ethylthio)methyl]-1H-indazole has also been reported, where the mesylate intermediate is replaced by the bromide derivative, increasing the overall yield .Chemical Reactions Analysis

Indazole derivatives, including 6-Methyl-1H-indazole, have been used in various chemical reactions. For instance, they have been used in the synthesis of multi-targeted protein kinase inhibitors for cancer therapy . The selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by C-H functionalization of the 1H-indazole N-oxides, has also been described .Physical and Chemical Properties Analysis

6-Methyl-1H-indazole has a molecular weight of 132.16 g/mol. It has one hydrogen bond donor count and one hydrogen bond acceptor count. The compound has a topological polar surface area of 28.7 Ų. It has a complexity of 124 and does not contain any isotope atoms .Aplicaciones Científicas De Investigación

Síntesis orgánica

“6-Metil-1H-indazol” se utiliza en procesos de síntesis orgánica. Este compuesto puede servir como bloque de construcción para diversas vías sintéticas, contribuyendo a la creación de moléculas complejas para futuras investigaciones o aplicaciones industriales .

Actividades antimicrobianas

Los derivados del indazol se han estudiado por sus propiedades antimicrobianas. Si bien no se encontraron datos específicos sobre “this compound”, los compuestos relacionados han mostrado una actividad moderada a alta contra bacterias como Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. y Escherichia coli . Es plausible que “this compound” se pueda explorar para aplicaciones antimicrobianas similares.

Química medicinal

La parte del indazol es significativa en la química medicinal debido a su presencia en compuestos con diversas actividades biológicas. “this compound” puede investigarse para posibles aplicaciones medicinales, aprovechando sus características estructurales para interactuar con objetivos biológicos .

Metodologías sintéticas

Los avances recientes en las metodologías sintéticas para los indazoles incluyen reacciones catalizadas por metales de transición y reacciones de ciclización reductora. “this compound” podría sintetizarse utilizando estas técnicas modernas, mejorando su disponibilidad para la investigación y el desarrollo .

Reacciones catalizadas por metales de transición

Las secuencias de activación/anulación C–H catalizadas por metales de transición son prominentes en el diseño de nuevas estrategias sintéticas para los indazoles. “this compound” podría beneficiarse de tales estrategias, lo que llevaría a derivados funcionalizados con tolerancia medicinal mejorada y complejidad estructural .

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives, including 6-Methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . Future research may focus on developing more efficient synthesis methods and exploring their potential biological activities.

Mecanismo De Acción

Target of Action

6-Methyl-1H-indazole is a heterocyclic compound that has been studied for its potential medicinal applications Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling and are involved in diseases such as cancer .

Mode of Action

Indazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the activity of kinases, which can disrupt cell signaling pathways and potentially halt the progression of diseases such as cancer .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the activity of kinases, which play a crucial role in cell signaling pathways . This inhibition can disrupt these pathways and lead to downstream effects such as the halting of disease progression .

Result of Action

For instance, some indazole derivatives have been found to inhibit the activity of kinases, which can disrupt cell signaling pathways and potentially halt the progression of diseases such as cancer .

Análisis Bioquímico

Biochemical Properties

6-Methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit anti-inflammatory, antimicrobial, and anticancer activities . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators like prostaglandin E2 . Additionally, 6-Methyl-1H-indazole has shown interactions with proteins involved in cell signaling pathways, contributing to its therapeutic potential.

Cellular Effects

The effects of 6-Methyl-1H-indazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Methyl-1H-indazole has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the cellular environment.

Molecular Mechanism

At the molecular level, 6-Methyl-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, the inhibition of cyclooxygenase-2 (COX-2) by 6-Methyl-1H-indazole results in decreased production of inflammatory mediators . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-1H-indazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-Methyl-1H-indazole remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 6-Methyl-1H-indazole in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the extent of these effects may vary.

Dosage Effects in Animal Models

The effects of 6-Methyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 6-Methyl-1H-indazole may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

6-Methyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or alter the biological activity of the parent compound. The effects of 6-Methyl-1H-indazole on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 6-Methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various cellular compartments . Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins. Understanding the transport and distribution of 6-Methyl-1H-indazole is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 6-Methyl-1H-indazole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 6-Methyl-1H-indazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Its localization to other organelles, such as mitochondria, may also impact cellular metabolism and energy production.

Propiedades

IUPAC Name |

6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMPHXCOTBASBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505278 | |

| Record name | 6-Methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-24-8 | |

| Record name | 6-Methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

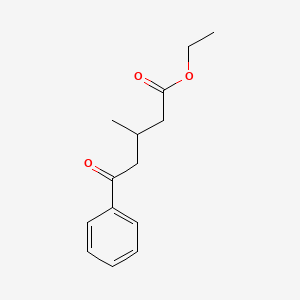

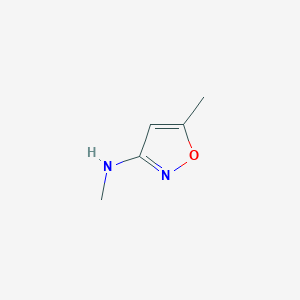

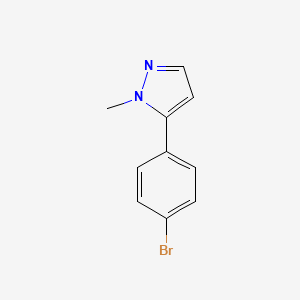

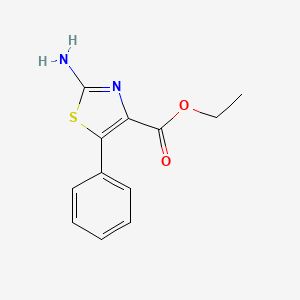

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)